Methyl 2-chloro-4-methyl-1H-imidazole-5-carboxylate
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Overview
Description
Methyl 2-chloro-4-methyl-1H-imidazole-5-carboxylate is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of a methyl group, a chlorine atom, and a carboxylate ester group attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-4-methyl-1H-imidazole-5-carboxylate can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method includes the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, formaldehyde, and a mixture of ammonia and methylamine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4-methyl-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or nickel.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while oxidation and reduction can lead to the formation of different functionalized imidazoles.
Scientific Research Applications
Methyl 2-chloro-4-methyl-1H-imidazole-5-carboxylate has several scientific research applications:
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: The compound is used in the development of new materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-4-methyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. For example, it can stimulate the chloride-bicarbonate exchange activity of certain proteins, which is essential for various physiological processes . The compound’s ability to form hydrogen bonds and interact with biological molecules makes it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-methylimidazole: Similar in structure but lacks the carboxylate ester group.
4-Methylimidazole: Similar but does not have the chlorine and carboxylate ester groups.
1-Methylimidazole: Lacks the chlorine and carboxylate ester groups and has a different substitution pattern.
Uniqueness
Methyl 2-chloro-4-methyl-1H-imidazole-5-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the chlorine atom and carboxylate ester group allows for diverse chemical modifications and interactions, making it a versatile compound in various applications.
Biological Activity
Methyl 2-chloro-4-methyl-1H-imidazole-5-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound possesses a molecular formula of C6H6ClN3O2 and a molecular weight of approximately 174.59 g/mol. The compound features a chloro group at the second position and a methyl group at the fourth position of the imidazole ring, which contributes to its unique chemical reactivity and biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties . Similar compounds within the imidazole family have shown effectiveness against various bacterial strains, as well as antifungal activity. The specific antimicrobial activities include:
- Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria.
- Fungal Activity : Demonstrated antifungal properties against certain fungal strains .
Table 1: Antimicrobial Activity Overview
Microorganism Type | Activity Observed |
---|---|
Gram-positive Bacteria | Yes (specific strains) |
Gram-negative Bacteria | Yes (specific strains) |
Fungi | Yes (specific strains) |
The mechanism of action for this compound involves its interaction with specific molecular targets within microbial cells. It is believed to stimulate chloride-bicarbonate exchange activities in certain proteins, which are essential for various physiological processes. This interaction potentially disrupts microbial cellular functions, leading to growth inhibition.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Efficacy Study : A study demonstrated that derivatives of imidazole, including this compound, showed promising results against methicillin-resistant Staphylococcus aureus (MRSA) and other clinically relevant pathogens. The compound's structure was found to enhance its binding affinity to bacterial targets, which is critical for its antimicrobial action.
- Antiviral Properties : Research has indicated potential antiviral effects, particularly in inhibiting viral replication pathways. The compound's ability to interfere with viral protein synthesis was highlighted in studies focusing on its application in virology.
- Pharmacological Applications : this compound is being explored for its role in drug development due to its interactions with biological targets that are relevant for therapeutic interventions.
Properties
IUPAC Name |
methyl 2-chloro-5-methyl-1H-imidazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-3-4(5(10)11-2)9-6(7)8-3/h1-2H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKNHUYLADEXTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)Cl)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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